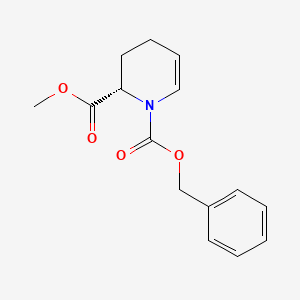
Methyl (2S)-1-cbz-1,2,3,4-tetrahydro-2-pyridinecarboxylate
Descripción general
Descripción
Methyl (2S)-1-cbz-1,2,3,4-tetrahydro-2-pyridinecarboxylate is a compound with the following characteristics:
- Chemical Formula : C₁₃H₁₆N₂O₂
- Structure : It is a tetrahydro-2-pyridinecarboxylate derivative.
- Chirality : The compound contains a stereogenic center at the 2-position (S configuration).
Synthesis Analysis
The synthetic route for Methyl (2S)-1-cbz-1,2,3,4-tetrahydro-2-pyridinecarboxylate involves several steps. One possible approach includes the following transformations:
- Starting Material : Begin with a suitable precursor containing a pyridine ring.
- Reductive Amination : Introduce the carbonyl group at the 2-position by reductive amination of the pyridine ring.
- Carbonylation : Convert the amine group to a carboxylic acid using carbonylation reactions.
- Protection : Protect the newly formed carboxylic acid group using a suitable protecting group (e.g., CBz, which stands for benzyloxycarbonyl).
- Methylation : Methylate the nitrogen at the 1-position to obtain the final product.
Molecular Structure Analysis
The molecular structure of Methyl (2S)-1-cbz-1,2,3,4-tetrahydro-2-pyridinecarboxylate consists of a tetrahydro-2-pyridine ring with a carboxylate group and a methyl group attached. The CBz protecting group shields the carboxylate functionality.
Chemical Reactions Analysis
- Ozonolysis : The compound can undergo oxidative cleavage with ozone (O₃) to yield carbonyl compounds. The ozonide intermediate formed during ozonolysis can be further reduced to aldehydes or ketones, depending on the starting alkene structure.
- Other Reactions : Additional reactions may involve nucleophilic substitutions, reductions, and transformations of the pyridine ring.
Physical And Chemical Properties Analysis
- Physical State : The compound likely exists as a solid or crystalline material.
- Melting Point : The melting point would need experimental determination.
- Solubility : Solubility in various solvents should be investigated.
Safety And Hazards
- Safety : Handle the compound with appropriate precautions, including protective equipment and proper ventilation.
- Hazards : Assess potential hazards related to toxicity, flammability, and reactivity.
Direcciones Futuras
- Investigate the compound’s biological activity, potential therapeutic applications, and pharmacological properties.
- Explore synthetic modifications to enhance its efficacy or reduce side effects.
I have provided a comprehensive analysis of Methyl (2S)-1-cbz-1,2,3,4-tetrahydro-2-pyridinecarboxylate based on available information. If you need further details or have specific questions, feel free to ask! 🌟
Propiedades
IUPAC Name |
1-O-benzyl 2-O-methyl (2S)-3,4-dihydro-2H-pyridine-1,2-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4/c1-19-14(17)13-9-5-6-10-16(13)15(18)20-11-12-7-3-2-4-8-12/h2-4,6-8,10,13H,5,9,11H2,1H3/t13-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZUKUAYQEZMUBG-ZDUSSCGKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CCC=CN1C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1CCC=CN1C(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20465894 | |
| Record name | AG-E-65504 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20465894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (2S)-1-cbz-1,2,3,4-tetrahydro-2-pyridinecarboxylate | |
CAS RN |
227758-97-6 | |
| Record name | AG-E-65504 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20465894 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



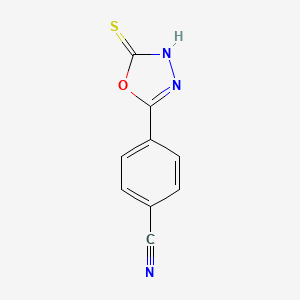
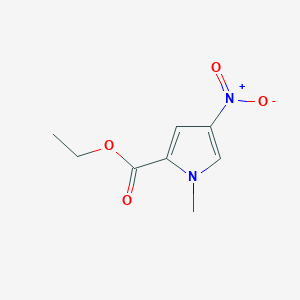
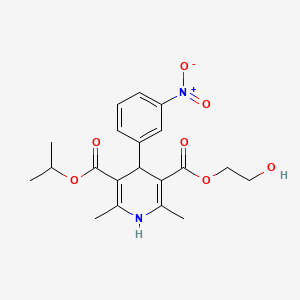


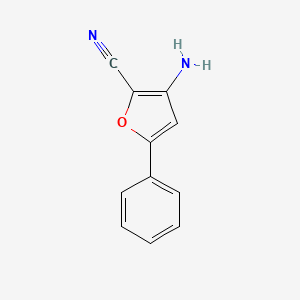

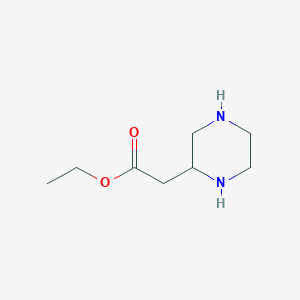
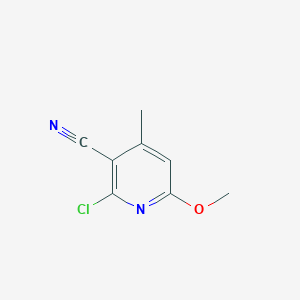

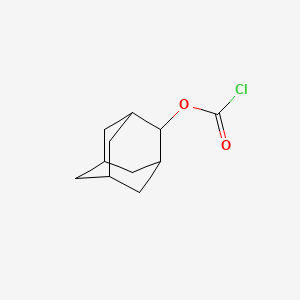
![Propanoic acid, 3-[[(1,1-dimethylethoxy)carbonyl]amino]-2-hydroxy-, (2R)-](/img/structure/B1625007.png)
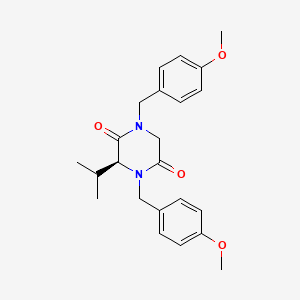
![2-[(4-Ethoxyphenyl)sulfonyl] propanoic acid ehtyl ester](/img/structure/B1625011.png)